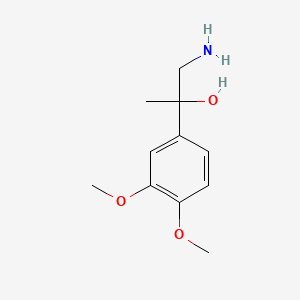

1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol

Overview

Description

1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an amino group, a hydroxyl group, and two methoxy groups attached to a phenyl ring

Mechanism of Action

Target of Action

It’s structurally similar to bevantolol , a beta-1 adrenoceptor antagonist. Beta-1 adrenoceptors are primarily found in the heart and kidneys and play a crucial role in the regulation of heart rate, contractility, and renin release .

Mode of Action

Based on its structural similarity to bevantolol, it may exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . Antagonist activity at beta-1 receptors can reduce heart rate and blood pressure .

Result of Action

Based on its potential beta-1 adrenoceptor antagonist activity, it might lead to a decrease in heart rate and blood pressure .

Biochemical Analysis

Biochemical Properties

1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of pharmaceutically relevant compounds. Additionally, this compound can act as a substrate for certain oxidoreductases, influencing redox reactions within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of beta-adrenergic receptors, which play a role in cell signaling and cardiovascular function . Furthermore, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, it acts as a beta-adrenergic receptor antagonist, inhibiting the normal epinephrine-mediated sympathetic actions . This inhibition results in decreased heart rate and blood pressure. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro settings. For example, prolonged exposure to this compound can lead to persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as reducing hypertension and improving cardiovascular function . At higher doses, it can exhibit toxic or adverse effects, including potential damage to the liver and kidneys . Threshold effects have also been noted, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as transaminases and oxidoreductases, influencing amino acid metabolism and redox reactions . Additionally, it can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with its target biomolecules effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally friendly and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The reaction conditions typically involve the use of immobilized whole-cell biocatalysts with ®-transaminase activity, which can produce the ®-enantiomers with high conversion rates and enantiomeric excess .

Industrial Production Methods: Industrial production methods for this compound may involve similar biocatalytic approaches, given their efficiency and selectivity. The use of transaminases in large-scale production can be optimized to achieve high yields and purity, making it a viable option for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols with different substitution patterns.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme activity and substrate specificity.

Comparison with Similar Compounds

Bevantolol: A beta-1 adrenoceptor antagonist used for the treatment of angina pectoris and hypertension.

Amphetamine: A stimulant used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Selegiline: A drug used to treat Parkinson’s disease by inhibiting monoamine oxidase B.

Uniqueness: 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its dual functionality as both an amino alcohol and a phenethylamine derivative makes it a versatile compound for various applications.

Properties

IUPAC Name |

1-amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(13,7-12)8-4-5-9(14-2)10(6-8)15-3/h4-6,13H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXUCFGTQYIDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617272 | |

| Record name | 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204015-28-1 | |

| Record name | 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)

![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)